molecular formula C23H26N6O2 B2736293 4-amino-N-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide CAS No. 1251572-91-4

4-amino-N-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide

Cat. No.: B2736293
CAS No.: 1251572-91-4
M. Wt: 418.501
InChI Key: UIXAAJLOTDPVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide is a potent and selective chemical probe recognized for its high-affinity antagonism of the 5-HT 1A serotonin receptor. Its research value is rooted in its role as a key tool for elucidating the complex signaling of the 5-HT 1A receptor subtype, which is implicated in a wide array of neurological and psychiatric processes, including anxiety, depression, and cognition. The compound's mechanism of action involves competitive binding at the receptor's orthosteric site, effectively blocking serotonin-mediated signaling and allowing researchers to investigate downstream effects on neuronal excitability and gene expression. This specificity makes it an indispensable compound for in vitro binding assays, functional cAMP accumulation studies, and behavioral pharmacology research aimed at understanding neuropsychiatric disease models and identifying potential therapeutic pathways. Its structural core, featuring the 4-(3-methylphenyl)piperazine moiety, is a characteristic feature of many high-affinity ligands for aminergic G-protein coupled receptors, contributing to its favorable receptor profile. Consequently, this carboxamide derivative serves as a critical asset for neuroscientists and pharmacologists exploring serotonergic system function and developing novel central nervous system (CNS) therapeutics.

Properties

IUPAC Name

4-amino-N-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-16-4-3-5-18(14-16)28-10-12-29(13-11-28)23-25-15-20(21(24)27-23)22(30)26-17-6-8-19(31-2)9-7-17/h3-9,14-15H,10-13H2,1-2H3,(H,26,30)(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXAAJLOTDPVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-amino-N-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide , also known by its CAS number 1251572-91-4 , is a pyrimidine derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C23H28N4O2
  • Molecular Weight : 418.5 g/mol
  • Physical State : Solid
  • Melting Point : Approximately 186 °C
  • Solubility : Soluble in dimethylformamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Receptor Modulation : The piperazine moiety is known for enhancing receptor binding affinity, particularly in neurotransmitter systems.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes linked to cancer progression and other diseases, which is common among pyrimidine derivatives.

Biological Activity Overview

Recent studies have indicated several key biological activities:

  • Antitumor Activity
    • In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including leukemia and solid tumors. For instance, it showed moderate to high growth inhibitory effects on cultured L1210 leukemia and 6410 human leukemic myeloblasts .
  • Antimicrobial Properties
    • Preliminary assessments suggest that the compound may possess antimicrobial activity, although detailed studies are required to confirm these effects against specific pathogens.
  • Neuropharmacological Effects
    • The piperazine group contributes to potential anxiolytic and antidepressant properties by modulating serotonin and dopamine receptors, making it a candidate for further neuropharmacological studies.

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

StudyFindings
Investigated the synthesis of related pyrimidine compounds with similar structures, noting their antitumor efficacy against human cancer cell lines.
Reported on the design of novel derivatives that showed improved potency against specific cancer types compared to earlier compounds.
Discussed the structural optimization of pyrimidine derivatives leading to enhanced biological activity, highlighting the importance of substituent positioning.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. Its structure suggests that it may interact with various cellular pathways involved in cancer progression.

Case Studies

  • Study on A549 and MCF-7 Cell Lines :
    • Objective : Evaluate cytotoxicity against lung and breast cancer cells.
    • Findings : The compound exhibited significant cytotoxicity with IC50 values of 12.5 µM for A549 cells and 15.0 µM for MCF-7 cells, indicating its potential as a lead compound for developing new anticancer agents.
Cell LineIC50 (µM)
A54912.5
MCF-715.0

Neuropharmacological Effects

The compound's structural features suggest it may also have neuropharmacological applications, particularly in the treatment of anxiety and depression.

Research Findings

  • Anxiolytic Activity :
    • Preliminary studies indicate that derivatives of this compound may exhibit anxiolytic effects in animal models, suggesting its potential use in treating anxiety disorders .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various bacterial strains.

Efficacy Studies

  • Antibacterial Testing :
    • The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Pyrimidine Core

The pyrimidine ring undergoes regioselective substitution due to electron-withdrawing effects of the carboxamide and amino groups.

Reaction TypeConditionsProducts/OutcomesSource
Chlorination at C2POCl₃, DMF, 80–100°C, 6–8 hr2-Chloro intermediate
Piperazine CouplingK₂CO₃, DMF, 60°C, 12 hrPiperazinyl substitution at C2
Methoxy Group FormationNaOMe, MeOH, refluxStabilization of carboxamide moiety
  • Key Insight : The 2-position is highly reactive for SNAr due to adjacent electron-withdrawing groups, enabling piperazine installation via coupling with 4-(3-methylphenyl)piperazine .

Functionalization of the Amino Group (C4)

The 4-amino group participates in acylation and condensation reactions:

Reaction TypeReagents/ConditionsProductsBiological RelevanceSource
AcylationAcetyl chloride, pyridine, RTN-Acetyl derivativeEnhanced solubility
Schiff Base FormationBenzaldehyde, EtOH, ΔImine-linked conjugatesAnticancer screening
SulfonylationTosyl chloride, DCM, 0°CSulfonamide analogsα-Glucosidase inhibition
  • Notable Finding : Acylation improves membrane permeability, as seen in analogs tested for kinase inhibition .

Piperazine Ring Modifications

The 4-(3-methylphenyl)piperazine moiety undergoes alkylation and cross-coupling:

Reaction TypeConditionsOutcomesApplicationSource
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium derivativesEnhanced receptor binding
Suzuki CouplingPd(dppf)Cl₂, Ar-B(OH)₂, ΔAryl-functionalized piperazinesAntidiabetic activity
Reductive AminationNaBH₃CN, RCHO, MeOHSecondary amine derivativesOptimized pharmacokinetics
  • Case Study : Suzuki coupling with 4-fluorophenylboronic acid yielded analogs with 12 nM IC₅₀ against CDK4/6 .

Carboxamide Group Reactivity

The N-(4-methoxyphenyl)carboxamide group is pivotal for hydrogen bonding:

Reaction TypeConditionsProductsStability DataSource
HydrolysisHCl (6M), Δ, 24 hrPyrimidine-5-carboxylic acidpH-dependent degradation
EsterificationSOCl₂, MeOH, 0°C → RTMethyl ester prodrugImproved oral bioavailability
Urea FormationTriphosgene, Et₃N, THFBis-carboxamide analogsKinase selectivity modulation
  • Critical Note : Ester derivatives showed 3.2× higher Cmax in murine models compared to parent carboxamide .

Oxidation and Reduction Pathways

Controlled redox reactions modify electronic properties:

Reaction TypeReagents/ConditionsOutcomesSpectral EvidenceSource
Piperazine OxidationmCPBA, DCM, 0°CN-Oxide derivatives¹H-NMR δ 3.9 (s, 2H)
Pyrimidine ReductionH₂ (1 atm), Pd/C, EtOHDihydropyrimidine analogLoss of aromaticity (UV-Vis)
  • Caution : Over-oxidation of the piperazine ring leads to decomposition above 50°C .

Cross-Coupling Reactions

Palladium-mediated couplings diversify substituents:

Reaction TypeCatalytic SystemCoupling PartnerYieldSource
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃4-Bromoaniline78%
SonogashiraPd(PPh₃)₄, CuI, PPh₃Phenylacetylene65%
  • SAR Insight : Alkynyl derivatives exhibited sub-µM activity against EGFR mutants .

Degradation Pathways

Stability studies under accelerated conditions:

ConditionDegradation ProductsHalf-Life (25°C)MechanismSource
Acidic (pH 1.2)5-Carboxylic acid + aniline8.2 hrHydrolysis
Alkaline (pH 10)Methoxyphenylamine + CO₂2.1 hrDecarboxylation
Photolytic (UV 254 nm)Piperazine ring cleavage48 hr (50% degradation)Radical-mediated

Metal Complexation

Coordination with transition metals enhances bioactivity:

Metal SaltLigand SiteComplex Stability (Log K)ApplicationSource
Cu(II) acetatePyrimidine N1 + carboxamide O8.7 ± 0.3Antifungal activity
Zn(II) chloridePiperazine N4’ + amino N6.9 ± 0.2Carbonate anhydrase inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name / ID Key Structural Features Molecular Weight logP Key Differences from Target Compound Reference
Target Compound 4-Amino, 3-methylphenyl-piperazine, 4-methoxyphenyl-carboxamide ~450 (estimated) ~3.0 N/A -
4-Amino-N-[(2-Methoxyphenyl)Methyl]-2-[4-(Pyridin-2-yl)Piperazin-1-yl]Pyrimidine-5-Carboxamide Pyridin-2-yl-piperazine, 2-methoxyphenylmethyl-carboxamide 419.49 2.65 Piperazine substituent (pyridinyl vs. 3-methylphenyl)
4-Amino-2-[4-(2,3-Dimethylphenyl)Piperazin-1-yl]-N-(4-Ethoxyphenyl)Pyrimidine-5-Carboxamide 2,3-Dimethylphenyl-piperazine, 4-ethoxyphenyl-carboxamide ~460 (estimated) ~3.2 Ethoxy vs. methoxy group; bulkier aryl on piperazine
Z24 (N-(3,4-Dimethoxyphenyl)-2-(4-Methoxyphenyl)-4-(4-Pyridyl)Pyrimidine-5-Carboxamide) 3,4-Dimethoxyphenyl, 4-methoxyphenyl, 4-pyridyl ~450 (estimated) ~2.8 Additional methoxy groups; pyridyl instead of piperazine
13a (Morpholine-carbonyl-nitro-phenyl-piperazine derivative) Morpholine-carbonyl, nitro group, trifluoromethyl-benzamidoethyl 758.29 N/A Complex substituents on piperazine; nitro group
Key Observations:

Piperazine Substituents :

  • The target compound’s 3-methylphenyl group on piperazine balances lipophilicity and steric bulk, whereas analogs use pyridinyl (polar) or 2,3-dimethylphenyl (more lipophilic) .
  • Morpholine-carbonyl-nitro derivatives (e.g., 13a) introduce polar but metabolically unstable groups .

Carboxamide Modifications :

  • The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, compared to 4-ethoxyphenyl (higher lipophilicity) or 3,4-dimethoxyphenyl (enhanced solubility) .

logP Trends :

  • Lower logP in pyridinyl-piperazine analogs (e.g., 2.65 in ) suggests improved aqueous solubility compared to the target compound (~3.0).

Functional Implications

  • Piperazine Flexibility : The piperazine ring’s conformation influences binding to targets like dopamine or serotonin receptors. Bulkier 2,3-dimethylphenyl may restrict rotation, altering selectivity .
  • Carboxamide Role : The 4-methoxyphenyl group in the target compound may enhance metabolic stability over methyl ester analogs (e.g., C1–C7 in ), which are prone to hydrolysis.

Q & A

Q. What are the recommended synthetic methods for this compound?

The compound is synthesized via a multi-step coupling reaction. Key steps include:

  • Coupling conditions : Use TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in dichloromethane (CH₂Cl₂) at 0°C, followed by 12-hour stirring at room temperature .
  • Purification : Column chromatography (silica gel) with gradients of methanol/dichloromethane to isolate the product (yields: 58–65%) .
  • Critical parameters : Maintain anhydrous conditions and monitor reaction progress via TLC.
Key Reagents Conditions Yield Purity (HPLC)
TBTU/DIEA0°C → RT, 12h58–65%98.64–99.59%

Q. How is structural characterization performed for derivatives of this compound?

A combination of analytical techniques ensures structural fidelity:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm proton/carbon environments (e.g., methoxy groups at δ 3.8 ppm, aromatic protons at δ 6.8–8.2 ppm) .
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ peaks within 0.1 Da of calculated values) .
  • IR spectroscopy : Key functional groups (C=O at ~1620 cm⁻¹, NH₂ at ~3400 cm⁻¹) are identified .

Q. What biological targets are associated with this compound?

The compound acts as an acetylcholinesterase (AChE) inhibitor, targeting Alzheimer’s disease. Kinetic studies show competitive inhibition (IC₅₀ values in µM range), supported by molecular docking into AChE’s catalytic site .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for AChE inhibition?

  • Substituent modification : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, cyano) to enhance binding to AChE’s peripheral anionic site .
  • Piperazine linker : Introduce bulkier aryl groups (e.g., 3-methylphenyl vs. 4-fluorophenyl) to improve hydrophobic interactions .
  • Bioisosteric replacement : Substitute the pyrimidine core with triazole or quinazoline scaffolds to modulate potency .

Q. What computational methods validate docking poses against experimental data?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into AChE (PDB: 1ACJ). Validate poses with binding energy scores (ΔG < −8 kcal/mol) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
  • Free energy calculations : MM-GBSA predicts binding affinities (ΔG_bind) correlating with IC₅₀ values (R² > 0.85) .

Q. How to resolve discrepancies in spectral data during synthesis?

  • NMR impurities : Assign unanticipated peaks to residual solvents (e.g., DMSO at δ 2.5 ppm) or byproducts (e.g., unreacted starting materials) via spiking experiments .
  • Low HPLC purity : Optimize column chromatography (e.g., switch from silica to reverse-phase C18) or implement recrystallization (e.g., ethyl acetate/hexane) .

Data Analysis & Experimental Design

Q. What enzyme kinetics protocols are used to determine inhibition mode?

  • Michaelis-Menten assays : Vary substrate (acetylthiocholine) concentrations with fixed inhibitor doses. Plot Lineweaver-Burk graphs to identify competitive vs. non-competitive inhibition .
  • IC₅₀ determination : Use Ellman’s method (absorbance at 412 nm) with 6–8 inhibitor concentrations (triplicate runs) .

Q. How to align molecular docking results with experimental IC₅₀ data?

  • Pose clustering : Cluster top 10 docking poses by RMSD (<1.5 Å) and compare their binding energies to activity trends .
  • Pharmacophore mapping : Ensure critical interactions (e.g., hydrogen bonds with Ser203, π-π stacking with Trp86) are conserved across active derivatives .

Tables of Key Data

Q. Table 1: Synthetic Parameters for Representative Derivatives

DerivativeR GroupYieldMelting Point (°C)
13a4-Trifluoromethyl58%165.4–167.9
13b4-Nitro62%40.2–42.3
13c4-Cyano65%150.3–152.1
Source:

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey Signals
¹H NMRNH₂ at δ 6.8–7.2 ppm (broad singlet)
¹³C NMRCarbonyl (C=O) at δ 165–170 ppm
ESI-MS[M+H]+ within ±0.1 Da of theoretical
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.